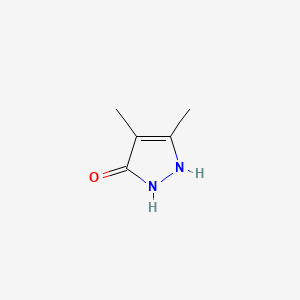

3,4-dimethyl-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dimethyl-1H-pyrazol-5-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazole family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, characterized by a five-membered ring with two adjacent nitrogen atoms, methyl groups at the C3 and C4 positions, and a hydroxyl group at the C5 position, provides a unique scaffold for the synthesis of novel bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this compound a compound of considerable interest for further investigation and application in therapeutic agent design.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and in-depth characterization data.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 4,5-dimethyl-1,2-dihydropyrazol-3-one. This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. The equilibrium is influenced by factors such as the solvent, temperature, and pH. The IUPAC name for the keto tautomer is 4,5-dimethyl-1,2-dihydropyrazol-3-one.[1]

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 145092-15-5 | [1] |

| Melting Point | 90–92 °C | [1] |

| Solubility | Soluble in polar solvents such as ethanol and water; less soluble in non-polar solvents. | [1] |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This involves the reaction of a β-ketoester, such as ethyl 2,3-dimethylacetoacetate, with hydrazine.

Experimental Protocol: Synthesis via Knorr Cyclocondensation

This protocol outlines the synthesis of this compound from ethyl 2,3-dimethylacetoacetate and hydrazine hydrate.

Materials:

-

Ethyl 2,3-dimethylacetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,3-dimethylacetoacetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the tautomeric nature of the compound, the NMR spectra can be complex and solvent-dependent. The following are predicted chemical shifts based on the analysis of similar pyrazolone structures.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.8-2.2 (s, 3H): Methyl group at C3 or C4.

-

δ 1.8-2.2 (s, 3H): Methyl group at C3 or C4.

-

δ 9.0-11.0 (br s, 1H): NH proton of the pyrazole ring.

-

δ 10.0-12.0 (br s, 1H): OH proton (enol form).

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 8-12: Methyl carbons.

-

δ 100-110: C4 carbon.

-

δ 140-150: C3 carbon.

-

δ 155-165: C5 carbon (enol form) or C=O carbon (keto form).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in both tautomeric forms.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching (broad) |

| 2800-3000 | C-H stretching (methyl groups) |

| 1650-1700 | C=O stretching (keto form) |

| 1550-1620 | C=N and C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 112.13

-

Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the cleavage of the ring and loss of small neutral molecules like N₂, CO, and CH₃CN. The specific fragmentation pattern can help to confirm the substitution pattern on the pyrazole ring.

Chemical Reactivity

This compound exhibits reactivity characteristic of both the pyrazole ring and the hydroxyl/keto functionality.

-

Oxidation: The pyrazole ring can be oxidized under certain conditions.

-

Reduction: The keto group in the tautomeric form can be reduced.

-

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The hydroxyl group can also be a site for derivatization.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry. The presence of methyl and hydroxyl groups on this compound provides opportunities for creating derivatives with tailored biological activities. The hydroxyl group, in particular, can participate in hydrogen bonding interactions with biological targets.[1] This compound and its derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1]

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its physical and chemical properties, including its tautomeric nature, is essential for its effective utilization in drug discovery and development. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this promising molecule.

References

An In-depth Technical Guide to the Solubility of 3,4-dimethyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes known qualitative information and leverages extensive quantitative data for the structurally related and commercially significant pyrazolone, Edaravone, to provide a robust predictive framework. Furthermore, this document outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for handling and applying this compound.

Introduction to this compound

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The pyrazolone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with a wide range of biological activities.[1] The subject compound, with methyl groups at the 3 and 4 positions and a hydroxyl group at the 5 position, presents a unique combination of features that influence its physicochemical properties, including solubility. Understanding its behavior in different solvent systems is critical for its synthesis, purification, formulation, and application in drug discovery and development.[2]

Molecular Structure:

-

IUPAC Name: 4,5-dimethyl-1,2-dihydropyrazol-3-one[2]

-

Molecular Formula: C₅H₈N₂O[2]

-

Molecular Weight: 112.13 g/mol [2]

-

CAS Number: 145092-15-5[2]

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from chemical reactions to pharmaceutical formulations. For a drug candidate, solubility significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Qualitative Solubility

General observations indicate that this compound is soluble in polar organic solvents and exhibits lower solubility in non-polar solvents. One source explicitly states that it is "Soluble in polar solvents such as ethanol and water but less soluble in non-polar solvents". For the closely related 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol.[3] This is consistent with the general behavior of pyrazole derivatives, which are often more soluble in organic solvents like ethanol, methanol, and acetone, and have limited solubility in water.[4]

Quantitative Solubility: A Comparative Analysis with Edaravone

While specific quantitative solubility data for this compound is scarce in the literature, a comprehensive analysis of the structurally analogous and widely studied drug, Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), provides valuable insights into the expected solubility behavior. Edaravone is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[5] Its solubility has been extensively measured in a variety of neat and binary solvent systems.

The following table summarizes the mole fraction solubility of Edaravone in several common solvents at 298.15 K (25 °C), which can serve as a predictive guide for the solubility of this compound.

| Solvent | Mole Fraction Solubility (x) of Edaravone at 298.15 K |

| Water | Very Low |

| Methanol | Moderate |

| Ethanol | Moderate |

| n-Propanol | Moderate |

| Isopropanol | Moderate |

| Acetone | High |

| Ethyl Acetate | Moderate |

| Acetonitrile | Low |

| Dichloromethane | High |

| Hexane | Very Low |

Data compiled from multiple sources studying Edaravone solubility.[2][6]

Key Insights from Edaravone Data:

-

Polar Protic and Aprotic Solvents: Edaravone exhibits the highest solubility in polar aprotic solvents like acetone and dichloromethane, and moderate solubility in polar protic solvents such as alcohols.[6] This is likely due to a combination of hydrogen bonding interactions with the pyrazolone ring and favorable dipole-dipole interactions.

-

Water Solubility: The aqueous solubility of Edaravone is very low, a common characteristic of many organic drug molecules.[5][6]

-

Non-Polar Solvents: As expected, solubility in non-polar solvents like hexane is minimal.

It is reasonable to hypothesize that this compound will follow a similar trend, with good solubility in polar organic solvents and limited solubility in water and non-polar hydrocarbons. The absence of the bulky phenyl group present in Edaravone might lead to some differences in the absolute solubility values.

Experimental Determination of Solubility: A Standardized Protocol

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the original saturated solution by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Diagram of the Experimental Workflow

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Causality in Experimental Design and Implications in Drug Development

The choice of the shake-flask method for determining equilibrium solubility is deliberate. It is considered the most reliable method because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[5] This is in contrast to kinetic solubility measurements, which can often overestimate solubility due to the formation of supersaturated solutions. For drug development, understanding the equilibrium solubility is paramount as it represents the maximum amount of drug that can be dissolved in a physiological medium, which is a critical factor for oral bioavailability.

A compound with poor aqueous solubility, as is anticipated for this compound, will likely face challenges in formulation development. Strategies to enhance its solubility and dissolution rate may be necessary, such as:

-

Salt formation: If the compound has ionizable groups.

-

Co-solvents and surfactants: To improve its solubility in aqueous formulations.

-

Amorphous solid dispersions: To overcome the energy barrier of the crystal lattice.

-

Particle size reduction (micronization or nanonization): To increase the surface area for dissolution.

Safety, Handling, and Disposal

As a responsible scientist, proper handling and disposal of this compound and the associated solvents are crucial.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Organic solvent waste should be collected in designated, labeled containers.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the current literature, a strong predictive understanding of its behavior can be established through qualitative information and comparative analysis with structurally similar compounds like Edaravone. This technical guide provides a framework for this understanding and a detailed, robust protocol for the experimental determination of its solubility. For researchers and drug development professionals, a thorough characterization of the solubility of this compound is an indispensable step in unlocking its full therapeutic potential.

References

3,4-dimethyl-1H-pyrazol-5-ol spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 3,4-dimethyl-1H-pyrazol-5-ol

This guide provides a comprehensive analysis of the spectral data for this compound (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct and complete experimental spectra for this specific molecule are not cohesively published, this document synthesizes data from closely related pyrazole derivatives and foundational spectroscopic principles to provide a robust, predictive guide for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a crucial focus on the compound's tautomerism, which governs its spectral characteristics.

Understanding the spectral data of this compound is impossible without first appreciating its tautomeric nature. Pyrazol-5-ones exist in a dynamic equilibrium between three principal forms: the hydroxyl-pyrazole (OH-form), the keto-pyrazole (CH-form), and the zwitterionic/keto form (NH-form).[2][3] The predominant tautomer depends on factors such as the solvent, temperature, and the physical state (solid or solution).[2] This equilibrium is the primary reason for variability in spectral data and must be the cornerstone of any analytical interpretation.

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described in the 19th century, its true potential has been progressively unlocked over the decades, revealing a remarkable versatility that has led to the development of numerous blockbuster drugs. From the pioneering anti-inflammatory agent antipyrine to the modern-day titans like the COX-2 inhibitor celecoxib and the erectile dysfunction therapy sildenafil, the pyrazole scaffold has consistently demonstrated its capacity to interact with a wide array of biological targets. This has cemented its status as a "privileged scaffold" in drug discovery, a molecular framework with a proven track record of yielding bioactive compounds.[1][2]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed overview of the diverse therapeutic applications of these compounds but also delving into the underlying mechanisms of action, key structure-activity relationships (SAR), and practical experimental protocols for their evaluation. By synthesizing a wealth of scientific literature, this guide aims to be an invaluable resource for those seeking to harness the power of the pyrazole nucleus in the quest for novel and effective therapeutics.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Pyrazole derivatives have a long and successful history as anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.[3][4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins (PGs).[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary therapeutic target.[5]

Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exhibit selective inhibition of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] A notable example is celecoxib, which features a di-substituted pyrazole ring.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of pyrazole derivatives.

1. Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX-2 inhibitor screening kit (or equivalent)

-

Test pyrazole compounds

-

Reference inhibitor (e.g., celecoxib)

-

96-well microplates

-

Microplate reader

2. Procedure:

-

Prepare a series of dilutions of the test pyrazole compounds and the reference inhibitor in the appropriate buffer.

-

In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound or reference inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 2 minutes) at 37°C.

-

Stop the reaction according to the kit instructions (e.g., by adding a stopping solution).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds.[5][6][7][8][9]

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[10][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and angiogenesis.[12][13]

Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

A significant number of anticancer pyrazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][11][14][15] These receptors play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and the formation of new blood vessels that supply tumors.[1][11] By blocking the ATP-binding site of these kinases, pyrazole derivatives can inhibit their activity and disrupt downstream signaling cascades.[11]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[5][16][17]

1. Reagents and Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test pyrazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test pyrazole compounds in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[3]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [3] |

| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [3] |

| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [3] |

| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [3] |

| Compound 3 | EGFR Inhibitor | HepG2 | Liver Cancer | 0.06 | [13] |

| Compound 9 | VEGFR-2 Inhibitor | HepG2 | Liver Cancer | 0.22 | [13] |

| Compound 2 | EGFR/VEGFR-2 Inhibitor | MCF-7 | Breast Cancer | 6.57 | [18] |

| Compound 8 | VEGFR-2 Inhibitor | MCF-7 | Breast Cancer | 8.08 | [18] |

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a major global health threat, and the development of new antimicrobial agents is a critical priority. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[19][20]

Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of pyrazole derivatives are varied and can depend on the specific structure of the compound and the target microorganism. Some pyrazoles are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

1. Reagents and Materials:

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrazole compounds

-

Reference antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Microplate reader or visual inspection

2. Procedure:

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

In a 96-well plate, prepare serial two-fold dilutions of the test pyrazole compounds and reference agents in the growth medium.

-

Add the standardized inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth. This can be done visually or by measuring the optical density using a microplate reader.

Antifungal Activity: Mycelium Growth Inhibition Method

For filamentous fungi, the mycelium growth inhibition method is a common technique to assess antifungal activity.[6][21]

Experimental Workflow: Antifungal Mycelium Growth Inhibition

Caption: Workflow for the antifungal mycelium growth inhibition assay.

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyrazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[4][22][23][24][25][26]

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, the neuroprotective effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Additionally, some pyrazole compounds have been shown to reduce the formation of amyloid-beta plaques and possess antioxidant and anti-inflammatory properties, all of which contribute to the pathology of Alzheimer's disease.[25]

Mechanism of Action in Parkinson's Disease

In Parkinson's disease, the neuroprotective effects of pyrazole derivatives are linked to their ability to mitigate oxidative stress and neuroinflammation, which are key contributors to the degeneration of dopaminergic neurons.[27][28] Some pyrazoles have been shown to protect neuronal cells from toxins that induce Parkinson's-like pathology in experimental models.[27]

Signaling Pathway: Neuroprotection in Alzheimer's Disease

Caption: Neuroprotective mechanisms of pyrazole derivatives in Alzheimer's disease.

V. Synthesis of Biologically Active Pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the pyrazole ring.[10][12][29]

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method that involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This reaction is versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.

Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient and diversity-oriented synthesis of pyrazole derivatives.[10][12][15][29] These reactions involve the combination of three or more starting materials in a single step to form a complex product, often with high atom economy and procedural simplicity. MCRs offer a rapid and streamlined approach to generating libraries of pyrazole compounds for biological screening.[10]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a diverse array of therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of pyrazole derivatives, along with insights into their mechanisms of action and practical experimental protocols.

The future of pyrazole-based drug discovery remains bright. The continued exploration of novel synthetic methodologies, particularly multicomponent reactions, will undoubtedly lead to the generation of even more diverse and complex pyrazole libraries. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational drug design will enable the rational design of more potent and selective pyrazole-based inhibitors for a variety of therapeutic targets. As our knowledge of the molecular basis of diseases continues to expand, the versatile pyrazole scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]

- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 18. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. scilit.com [scilit.com]

- 21. jpsbr.org [jpsbr.org]

- 22. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of the pyrazole ring system by Ludwig Knorr in 1883 marked a pivotal moment in heterocyclic chemistry and pharmacology. Initially a byproduct of a search for quinine-like substances, the condensation of phenylhydrazine and ethyl acetoacetate yielded not the expected quinoline, but a novel five-membered heterocycle. This discovery rapidly led to the synthesis of Antipyrine, the world's first synthetic analgesic and antipyretic drug, fundamentally altering the course of medicine. This guide provides a comprehensive technical overview of the historical milestones, from Knorr's foundational synthesis to the elucidation of pyrazole's structure and the subsequent explosion of synthetic methodologies. It explores the causal relationship between structural modifications and pharmacological activity, tracing the evolution from early pyrazolone drugs to modern therapeutic agents. Detailed protocols for seminal syntheses are provided, alongside a critical analysis of the expansion of the pyrazole pharmacopoeia, offering researchers and drug development professionals a deep, contextual understanding of this vital chemical scaffold.

The Genesis of a Heterocycle: Knorr's Seminal Discovery

The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In the late 19th century, Knorr, a student of the renowned Emil Fischer, was engaged in research aimed at synthesizing quinoline derivatives, driven by the immense therapeutic importance of quinine.[1] In 1883, while investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr did not obtain the expected quinoline derivative. Instead, through a cyclocondensation reaction, he synthesized a novel compound: 1-phenyl-3-methyl-5-pyrazolone.[2][3] This discovery, born from an unexpected turn in experimental chemistry, laid the groundwork for an entirely new class of heterocyclic compounds.[2] Knorr himself coined the term 'pyrazole' in 1883 to describe this five-membered aromatic ring containing two adjacent nitrogen atoms.[4]

The initial compound was significant, but its methylated derivative, 1,5-dimethyl-2-phenyl-3-pyrazolone, proved to be a breakthrough. Working with pharmacologist Wilhelm Filehne at the Hoechst company, Knorr subjected his new compounds to pharmacological testing.[1] The methylated derivative exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Patented in 1883 and named "Antipyrine" by Knorr, it became the first synthetic drug to be commercially successful and was the most widely used pharmaceutical until the advent of Aspirin.[1][3] This discovery was a landmark event, demonstrating that purely synthetic molecules, with no counterparts in nature, could possess profound therapeutic effects.

Structural Elucidation and Tautomerism

Following the initial synthesis, a key scientific challenge was to determine the precise structure of the products. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative could theoretically produce different regioisomers.[5][6] Knorr's continued research, along with the work of others, was crucial in elucidating the correct structure of his pyrazolone derivative, which was confirmed in 1887 to be 3-methyl-1-phenyl-1H-pyrazol-5-ol.[4] His investigations into pyrazoles also led him to delve deeply into the concept of tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers.[1][7] He famously proved that ethyl acetoacetate exists in both keto and enol forms, a fundamental concept in organic chemistry that was critical to understanding the reactivity of the precursors to pyrazole synthesis.[1][7]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The reaction discovered by Knorr remains a cornerstone of heterocyclic synthesis and is now known as the Knorr Pyrazole Synthesis.[5] It involves the cyclocondensation of a β-ketoester or a 1,3-diketone with a hydrazine or its derivatives.[2][8] The versatility and simplicity of this method catalyzed the exploration of the pyrazole scaffold, allowing for the generation of a vast library of derivatives for chemical and biological screening.

Detailed Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[2]

Materials and Equipment:

-

Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g)

-

Apparatus: Reaction vessel, Water bath, Separatory funnel, Crystallization dish, Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water. The water will separate as a distinct lower layer.

-

Separation: Carefully separate the upper oily layer from the aqueous layer using a separatory funnel.

-

Cyclization: Heat the separated oily product on a water bath. The reaction proceeds with the evolution of heat and the elimination of ethanol, leading to the cyclization and formation of the pyrazolone ring.

-

Isolation and Purification: Upon cooling, the reaction product solidifies. The crude solid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield crystalline 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data (as reported by Knorr): The reaction proceeds in high yield, a testament to the thermodynamic stability of the resulting aromatic pyrazole ring system.[9]

| Reactant | Molecular Weight | Moles |

| Phenylhydrazine | 108.14 g/mol | ~0.925 mol |

| Ethyl acetoacetate | 130.14 g/mol | ~0.960 mol |

| Product | Molecular Weight | Theoretical Yield |

| 1-Phenyl-3-methyl-5-pyrazolone | 174.19 g/mol | ~161.1 g |

Reaction Mechanism and Workflow

The Knorr synthesis proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Evolution of Synthetic Methodologies

While the Knorr synthesis was revolutionary, the burgeoning interest in pyrazole chemistry spurred the development of alternative and complementary synthetic routes. These methods expanded the diversity of accessible pyrazole derivatives.

Key Synthetic Developments:

-

Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a direct route to pyrazoles and pyrazolines.[10]

-

1,3-Dipolar Cycloadditions: A powerful and versatile method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazoalkane or nitrilimine) with an alkyne or alkene.[4][5] This approach offers excellent control over regioselectivity.

-

Microwave-Assisted Synthesis: Modern techniques, such as microwave irradiation, have been applied to classical reactions like the Knorr synthesis to dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[6]

-

Multi-Component Reactions: One-pot reactions involving three or more components have been developed to construct complex pyrazole systems with high efficiency.[6]

Caption: Evolution of major pyrazole synthesis strategies.

The Pyrazole Scaffold in Medicinal Chemistry: From Antipyrine to Modern Drugs

The initial success of Antipyrine established the pyrazole core as a "privileged scaffold" in medicinal chemistry. Its rigid structure is adept at positioning substituents in precise three-dimensional orientations to interact with biological targets, while the nitrogen atoms can act as hydrogen bond donors and acceptors.[4]

The First Wave: Pyrazolone Analgesics

Following Antipyrine, a series of pyrazolone-based anti-inflammatory drugs were developed.

-

Aminopyrine (Pyramidon): Introduced in 1896, it was a more potent analgesic than Antipyrine.

-

Phenylbutazone ("Bute"): Synthesized in 1946, this pyrazolidinedione derivative became a widely used non-steroidal anti-inflammatory drug (NSAID) for treating arthritis.[10][11] However, its use has been limited due to significant side effects, including agranulocytosis.

The Second Wave: Selective COX-2 Inhibitors

A major breakthrough in the late 20th century was the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyrazole scaffold was central to this discovery.

-

Celecoxib (Celebrex): Approved in 1998, Celecoxib features a 1,5-diarylpyrazole structure. Its design was a triumph of rational drug design, where the specific arrangement of the aryl groups on the pyrazole ring allowed for selective binding to the COX-2 enzyme active site.[10]

Expanding Therapeutic Horizons

The structural versatility of the pyrazole ring has allowed for its incorporation into drugs across a vast range of therapeutic areas:

-

Erectile Dysfunction: Sildenafil (Viagra) contains a fused pyrazolo-pyrimidinone core and functions as a PDE5 inhibitor.

-

Neurodegenerative Disease: Edaravone, a pyrazolone derivative first synthesized in 1887, is used as a free-radical scavenger for the treatment of stroke and has more recently been approved for amyotrophic lateral sclerosis (ALS).[3]

-

Agrochemicals: The pyrazole ring is a key component in many successful herbicides, insecticides, and fungicides, such as Fipronil.[5]

Conclusion and Future Outlook

From an unexpected laboratory result to a cornerstone of modern pharmacology, the journey of the pyrazole ring is a compelling narrative of scientific discovery and innovation. Ludwig Knorr's foundational work not only introduced a new class of heterocycles but also launched the era of synthetic drugs with the creation of Antipyrine.[1] Over the subsequent century, chemists have developed an extensive toolkit of synthetic methods to access a vast chemical space of pyrazole derivatives. The scaffold's unique structural and electronic properties have proven remarkably fruitful for interacting with a wide array of biological targets, leading to blockbuster drugs for inflammation, erectile dysfunction, and neurodegenerative diseases. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the pyrazole scaffold is poised to remain a vital and enduringly "privileged" structure in the future of drug discovery.

References

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

Methodological & Application

Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol via Knorr Pyrazole Synthesis: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol, a valuable heterocyclic building block for drug discovery. We detail a robust, step-by-step protocol based on the classic Knorr pyrazole synthesis, a cornerstone reaction in medicinal chemistry. The document delves into the underlying reaction mechanism, offers insights into key experimental parameters, and outlines methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development seeking a reliable method for accessing pyrazolone scaffolds.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3] The metabolic stability and versatile reactivity of the pyrazole ring make it an attractive scaffold for the development of novel therapeutic agents.[4]

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most efficient and straightforward methods for constructing the pyrazole ring.[5] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically a β-ketoester, to yield the corresponding pyrazole or pyrazolone.[6][7][8] Its operational simplicity, high yields, and the stability of the aromatic product contribute to its widespread use in both academic and industrial settings.[8]

This document provides a detailed protocol for the synthesis of this compound, a specific pyrazolone derivative, through the reaction of ethyl 2-methyl-3-oxobutanoate with hydrazine hydrate.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation of a β-ketoester with hydrazine. The overall transformation is depicted below:

Overall Reaction:

The mechanism of the Knorr pyrazole synthesis is a well-established sequence of nucleophilic addition and condensation steps.[5][6][9]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester (ethyl 2-methyl-3-oxobutanoate). This is followed by dehydration to form a stable hydrazone intermediate.[8][10]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl group.

-

Ring Closure and Elimination: This attack leads to a cyclic tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the final this compound product.[8]

The reaction is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[6][7]

Caption: Knorr pyrazole synthesis reaction pathway.

Tautomerism of the Product

Pyrazolones, such as this compound, can exist in several tautomeric forms. The primary forms are the keto form (pyrazol-5-one) and the enol form (pyrazol-5-ol), which confers aromaticity to the five-membered ring.[8] While often drawn in the keto form, the enol tautomer can be a major contributor in solution and the solid state, depending on the solvent and substitution pattern.[11][12]

Experimental Protocol

This protocol details the synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Ethyl 2-methyl-3-oxobutanoate | 609-14-3 | C₇H₁₂O₃ | 144.17 | Starting β-ketoester.[13] |

| Hydrazine Hydrate (~64%) | 7803-57-8 | H₆N₂O | 50.06 | Corrosive and toxic. Handle with care. |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Reaction solvent. |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Catalyst. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For washing the product. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (25 mL).

-

Reagent Addition: Add ethyl 2-methyl-3-oxobutanoate (7.21 g, 0.05 mol) to the ethanol and stir until a homogeneous solution is formed.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate (3.13 g, 0.05 mol of pure hydrazine) dropwise to the mixture. Caution: The reaction can be exothermic. Addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

-

Cooling and Precipitation: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), remove the heating mantle and allow the flask to cool to room temperature. Further cooling in an ice bath may facilitate product precipitation.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The final product should be a white to off-white crystalline solid.[15] Proper characterization is essential to confirm the structure and purity of the synthesized compound.

| Property/Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 90–92 °C[15] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~1.7 (s, 3H, C4-CH₃), ~2.0 (s, 3H, C3-CH₃), ~9.0-11.0 (br s, 2H, N-H and O-H, D₂O exchangeable). Note: Exact shifts can vary based on solvent and tautomeric form. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~8-12 (C3-CH₃, C4-CH₃), ~100 (C4), ~145 (C5), ~160 (C3). Note: Shifts are approximate and depend on the predominant tautomer. |

| IR (KBr, cm⁻¹) | ~3200-3400 (br, O-H/N-H stretch), ~1650-1700 (C=O stretch, if keto form is present), ~1550-1600 (C=N, C=C stretch).[16] |

| Mass Spectrometry (ESI-MS) | m/z: 113.07 [M+H]⁺ for C₅H₈N₂O |

Applications in Drug Development and Research

The pyrazolone scaffold is a key pharmacophore in a variety of clinically used drugs.[1] For instance, Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS), and Eltrombopag is used to treat thrombocytopenia.[1][4] The synthesized this compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its reactive sites allow for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, inflammatory pathways, and microbial enzymes.[2][17]

Safety Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction can be exothermic. Controlled addition of reagents is crucial to avoid uncontrolled boiling.

-

All organic solvents are flammable and should be handled away from ignition sources.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. knorr pyrazole synthesis | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Detailed Protocol for the Synthesis of 3,4-Dimethyl-1H-pyrazol-5-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-1H-pyrazol-5-ol is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] Its pyrazole core is a common scaffold in many biologically active molecules.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the classical Knorr pyrazole synthesis. The method involves the condensation reaction between ethyl 2-methyl-3-oxobutanoate and hydrazine hydrate. This guide explains the underlying reaction mechanism, details the experimental procedure, outlines critical safety precautions, and provides methods for product validation, ensuring a reliable and reproducible synthesis for research and development applications.

Principle and Reaction Mechanism

The synthesis of this compound is achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method is a robust and high-yielding approach for preparing pyrazolones from β-keto esters and hydrazine derivatives.[2]

The reaction proceeds in two primary stages:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the ketone carbonyl of ethyl 2-methyl-3-oxobutanoate. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic acyl substitution on the ester carbonyl. This results in the formation of a five-membered ring and the elimination of ethanol, yielding the stable pyrazolone product.[2]

The product, this compound, exists in tautomeric equilibrium with its keto form, 3,4-dimethyl-1H-pyrazol-5(4H)-one. The specific tautomer that predominates can depend on the solvent and physical state.

Materials and Equipment

Proper planning requires understanding the properties of all materials used in the synthesis.

| Compound | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| Ethyl 2-methyl-3-oxobutanoate | 609-14-3 | 144.17 | Starting β-keto ester; liquid. |

| Hydrazine Hydrate (80% soln.) | 7803-57-8 | 50.06 (hydrazine) | Nucleophilic reagent; highly toxic and corrosive liquid.[3] |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Reaction solvent. |

| Ethyl Acetate | 141-78-6 | 88.11 | Recrystallization solvent. |

| Hexane | 110-54-3 | 86.18 | Recrystallization solvent. |

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

NMR spectrometer and IR spectrophotometer for product characterization

Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for pyrazolone synthesis.[4][5]

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Fit the flask with a dropping funnel and a reflux condenser. Begin stirring the solution at room temperature.

Step 2: Addition of Hydrazine Hydrate

-

Carefully measure hydrazine hydrate (80% solution, 6.3 mL, ~0.1 mol) and place it in the dropping funnel.

-

Add the hydrazine hydrate dropwise to the stirred ethanol solution over a period of 20-30 minutes. The reaction is exothermic, and a slight warming of the flask may be observed.

Step 3: Reflux

-

Once the addition is complete, heat the reaction mixture to reflux using a heating mantle.

-

Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

Step 4: Isolation of Crude Product

-

After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Cool the flask further in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

-

Collect the resulting white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.

-

Air dry the crude product on the filter paper for 15 minutes.

Step 5: Purification by Recrystallization

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

-

Melting Point: The purified product should exhibit a sharp melting point. The reported melting point is approximately 90–92 °C.[1] A broad melting range would indicate the presence of impurities.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the two methyl groups and the pyrazole ring protons. Expected signals would include singlets for the two methyl groups and a broad signal for the N-H/O-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two methyl carbons and the three carbons of the pyrazole ring, including the C=O or C-OH carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum can help identify key functional groups. Expect to see N-H stretching bands, C-H stretching from the methyl groups, and a strong C=O stretch (around 1700 cm⁻¹) for the pyrazolone tautomer.

Safety and Handling Precautions

This synthesis involves hazardous chemicals and must be performed with appropriate safety measures in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Hydrazine Hydrate: This substance is extremely toxic, corrosive, and a suspected carcinogen.[3] Avoid inhalation of vapors and direct contact with skin and eyes. Handle only in a fume hood. In case of a spill, neutralize with a weak acid (like citric acid solution) before cleanup.

-

Solvent Handling: Ethanol, ethyl acetate, and hexane are flammable. Ensure there are no open flames or spark sources nearby. Use a heating mantle or oil bath for heating, not a hot plate.

-

Waste Disposal: All chemical waste, including filtrate and unused reagents, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.

References

- 1. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]

- 5. jmchemsci.com [jmchemsci.com]

Application Notes and Protocols for the Utilization of 3,4-Dimethyl-1H-pyrazol-5-ol in Organic Synthesis

Introduction: The Versatility of the Pyrazolone Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1] Among its many derivatives, 3,4-dimethyl-1H-pyrazol-5-ol stands out as a versatile and highly functionalized precursor for the synthesis of a diverse array of molecular architectures. Its strategic placement of methyl groups and the reactive hydroxyl and amino functionalities make it a cornerstone for developing novel pharmaceuticals, agrochemicals, and dyes.[2] This pyrazolone is a key building block in the synthesis of potent anti-inflammatory agents, including analogues of the COX-2 inhibitor celecoxib, as well as compounds with antimicrobial and anticancer properties.[3][4][5]

A crucial aspect of the chemistry of this compound is its existence in various tautomeric forms. The equilibrium between the OH (enolic), NH, and CH forms is influenced by the solvent and substituents, which in turn dictates its reactivity in subsequent synthetic transformations.[1][6] Understanding and leveraging this tautomerism is paramount for achieving desired regioselectivity and yields in derivatization reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a precursor. We will detail robust protocols for its synthesis and its application in key synthetic transformations, including N-alkylation, N-arylation, and Knoevenagel condensation, thereby enabling the generation of novel and complex molecular entities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the precursor is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Approx. 90–92 °C | [2] |

| Solubility | Soluble in polar solvents (e.g., ethanol, water) | [2] |

| CAS Number | 145092-15-5 | [2] |

Protocol I: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a classic Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with hydrazine.[7] This protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole.[8][9] The key precursor for this synthesis is ethyl 2-methyl-3-oxobutanoate.

Reaction Scheme:

Caption: Knorr synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq.) in absolute ethanol (5 mL per 1 g of ester).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: The product will often crystallize upon cooling. If not, add cold water to the concentrated mixture to induce precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield this compound as a crystalline solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Protocol II: N-Alkylation of this compound

N-alkylation is a fundamental transformation to introduce diversity and modulate the physicochemical properties of the pyrazole scaffold.[7] The following protocol details a general base-mediated N-alkylation using an alkyl halide.

Workflow for N-Alkylation:

Caption: General workflow for base-mediated N-alkylation.

Detailed Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M. To the stirred solution, add potassium carbonate (K₂CO₃, 1.5 eq.) or, for less reactive alkyl halides, sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise at 0 °C.

-

Deprotonation: Stir the mixture at room temperature (for K₂CO₃) or 0 °C (for NaH) for 30 minutes.

-

Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the suspension.

-

Reaction: Allow the reaction to stir at room temperature. For less reactive halides, the temperature can be increased up to 80 °C. Monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.

| Alkylating Agent | Expected Major Product |

| Methyl Iodide | 1,3,4-Trimethyl-1H-pyrazol-5-ol |

| Benzyl Bromide | 1-Benzyl-3,4-dimethyl-1H-pyrazol-5-ol |

| Ethyl Bromoacetate | Ethyl 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate |

Protocol III: N-Arylation of this compound

The introduction of an aryl group at the N1 position is often achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10][11] This method offers broad substrate scope and functional group tolerance.

Workflow for Buchwald-Hartwig N-Arylation:

Caption: Workflow for Palladium-catalyzed N-arylation.

Detailed Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq.), the aryl halide (e.g., 4-bromotoluene, 1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Solvent and Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-arylated pyrazole.[12]

Protocol IV: Knoevenagel Condensation and Subsequent Michael Addition

The active methylene group at the C4 position of the pyrazolone ring can participate in Knoevenagel condensation with aldehydes.[13] This reaction is often followed by a Michael addition of a second equivalent of the pyrazolone to form a bis(pyrazolyl)methane derivative.[3][14]

Reaction Scheme:

Caption: Tandem Knoevenagel-Michael reaction.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) and this compound (2.0 eq.) in 70% aqueous ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium acetate (NaOAc, 0.1 eq.) to the solution at room temperature.[3]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.

-

Isolation: Once the reaction is complete, add water to the mixture to further precipitate the product. Collect the solid by vacuum filtration.

-

Purification: Wash the filtered solid with 50% aqueous ethanol and dry under vacuum to obtain the pure 4,4'-(arylmethylene)bis(this compound) derivative.[3]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. The protocols detailed in these application notes provide a solid foundation for its synthesis and subsequent derivatization through N-alkylation, N-arylation, and Knoevenagel condensation. By leveraging the unique reactivity of this pyrazolone scaffold, researchers can efficiently access a wide range of novel compounds with significant potential in drug discovery and materials science. The provided methodologies are robust and can be adapted to a variety of substrates, empowering scientists to explore new chemical space and develop innovative molecular solutions.

References

- 1. rsc.org [rsc.org]

- 2. Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water [scielo.org.za]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Pyrazole Scaffold in Modern Crop Protection

An In-Depth Technical Guide to the Applications of 3,4-dimethyl-1H-pyrazol-5-ol in Agrochemicals

Heterocyclic compounds form the backbone of modern agrochemical research, and among them, the pyrazole ring system has emerged as a "privileged scaffold." This five-membered ring containing two adjacent nitrogen atoms is a versatile building block found in a multitude of highly effective fungicides, herbicides, and insecticides.[1][2] Its unique chemical properties, structural rigidity, and multiple points for substitution allow for the fine-tuning of biological activity, selectivity, and physicochemical properties.

This guide focuses on a key intermediate, This compound (CAS No. 145092-15-5).[3][4] While not typically an end-product applied in the field, this molecule serves as a critical precursor for synthesizing a range of potent agrochemicals.[3][4] Its structure, featuring methyl groups at the 3 and 4 positions and a reactive hydroxyl group at the 5-position, makes it an ideal starting point for chemical elaboration. We will explore its synthesis, its derivatization into various classes of agrochemicals, and provide detailed protocols for its synthesis and biological evaluation.

Core Synthesis of the Precursor: this compound